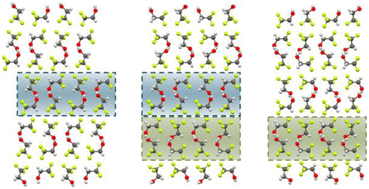The rich structural phase behaviour of 2,2,2-trifluoroethanol†
CrystEngComm Pub Date: 2023-11-01 DOI: 10.1039/D3CE00737E
Abstract
In the fairly modest temperature and pressure regime of 0–2 GPa and 200–295 K, 2,2,2-trifluoroethanol (TFE) exhibits a remarkable degree of polymorphism, with the observation of four ordered phases (forms 1–4) and a cubic plastic phase (form 5). The ordered phases are characterised by hydrogen-bonded chains, with the crystal structures of the three high-pressure forms (forms 2, 3 and 4) based on the same hydrogen-bonded catemeric motif. The structures and relationships between these phases were determined using a combination of high-pressure single-crystal X-ray diffraction, at ambient temperature, and a series of high-pressure neutron powder-diffraction experiments to ∼6 GPa at 295 K, 245 K and 200 K. As well as allowing the determination of the relative compressibilities of the phases, the neutron powder-diffraction studies also provided a preliminary mapping of the surprisingly rich phase diagram of TFE.


Recommended Literature
- [1] Contents list
- [2] Index of contributors
- [3] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [4] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [5] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
- [6] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [7] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [8] Reviews of books
- [9] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [10] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 10432-84-5









